Cas no 64037-95-2 (1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1))
1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1)
- 1,2,3,4-tetrahydro-n-methyl-1-naphthylaminhydrochloride
- methyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium,chloride
- N-METHYL-N-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE
- (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium
- (1S)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium
- N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- EN300-30607
- 64037-95-2
- G69736
- SCHEMBL5795775
- N-methyl-N-1,2,3,4-tetrahydronaphthalen-1-ylamine hydrochloride
- CS-0245509
- N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
- N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride
- DTXSID30982047
- methyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium chloride
- AKOS026729446
-
- Inchi: 1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H
- InChI Key: DXTXXJLZWGNMLO-UHFFFAOYSA-N
- SMILES: Cl.N(C)C1C2C=CC=CC=2CCC1
Computed Properties
- Exact Mass: 180.972
- Monoisotopic Mass: 197.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 16.6A^2
Experimental Properties
- Density: 0.99
- Boiling Point: 259.6°C at 760 mmHg
- Flash Point: 112.7°C
- Refractive Index: 1.55
- PSA: 14.1
1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30607-0.05g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 0.05g |
$40.0 | 2023-02-14 | |
| Enamine | EN300-30607-0.1g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 0.1g |
$60.0 | 2023-02-14 | |
| Enamine | EN300-30607-0.25g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 0.25g |
$85.0 | 2023-02-14 | |
| Enamine | EN300-30607-0.5g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 0.5g |
$133.0 | 2023-02-14 | |
| Enamine | EN300-30607-1.0g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 1.0g |
$171.0 | 2023-02-14 | |
| Enamine | EN300-30607-2.5g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 2.5g |
$360.0 | 2023-02-14 | |
| Enamine | EN300-30607-5.0g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 5.0g |
$711.0 | 2023-02-14 | |
| Enamine | EN300-30607-10.0g |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 95% | 10.0g |
$1387.0 | 2023-02-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316179-50mg |
n-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 97% | 50mg |
¥936.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316179-100mg |
n-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
64037-95-2 | 97% | 100mg |
¥1512.00 | 2024-05-05 |
1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1)
Introduction to 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) and Its Significance in Modern Chemical Research
1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), with the CAS number 64037-95-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This tetrahydro derivative of naphthalenamine features a hydrochloride salt form, which enhances its solubility and bioavailability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound belongs to the broader class of aromatic amines, which have long been recognized for their diverse biological activities. The structural motif of 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) incorporates a naphthalene core modified with a tetrahydropyridine ring at the 1-position. This modification introduces unique electronic and steric properties that make the molecule a versatile scaffold for drug design.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic amine derivatives. The tetrahydro-N-methyl substituent in 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) contributes to its potential as a precursor for compounds targeting neurological disorders. Studies have highlighted its role in modulating enzyme activity and receptor binding interactions, which are critical for the treatment of conditions such as depression and neurodegenerative diseases.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases. The aromatic and heterocyclic components of 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) allow for the development of molecules that can selectively inhibit specific kinases without affecting others. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) with biological targets with high accuracy. These computational studies have guided the optimization of lead compounds derived from this scaffold, leading to several promising candidates entering preclinical development. The hydrochloride salt form further enhances these studies by providing a stable and crystalline form suitable for structural determination via X-ray crystallography.
The pharmaceutical industry has also explored the use of 1-Naphthalenamine derivatives in antiviral therapies. The structural flexibility of this compound allows for modifications that can mimic natural substrates or inhibit viral proteases and polymerases. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against RNA viruses by interfering with critical steps in their replication cycle. This aligns with global efforts to develop broad-spectrum antiviral agents capable of addressing emerging viral threats.
Another area where 64037-95-2 has shown promise is in the field of anticancer research. Amines derived from naphthalene have been investigated for their ability to disrupt microtubule formation and induce apoptosis in cancer cells. The tetrahydro-N-methyl group enhances lipophilicity while maintaining solubility through the hydrochloride salt form. This balance is essential for achieving optimal drug delivery systems that can target solid tumors effectively.
The synthesis of 1-Naphthalenamine, 1, 2, 3, 4-tetrahydro-N-methyl-, hydrochloride (1:1) involves multi-step organic transformations that highlight modern synthetic methodologies. Techniques such as catalytic hydrogenation and nucleophilic substitution are employed to construct the tetrahydropyridine ring system efficiently. The final step involves salt formation with hydrochloric acid to improve handling properties while preserving biological activity.
The impact of CAS no 64037-95-2 extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging this compound as a building block for custom synthesis projects aimed at developing novel drug candidates. Its well-documented synthetic pathways and favorable physicochemical properties make it an attractive choice for contract research organizations (CROs) specializing in small molecule chemistry.
In conclusion, 64037-95-2 represents a significant advancement in medicinal chemistry due to its versatile structure and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms, 64037-95-2* will likely play an even greater role in shaping future treatments for neurological disorders, kinase-mediated diseases,* and viral infections.* The combination of computational modeling,* innovative synthetic strategies, and industrial collaboration ensures that this compound will remain at the forefront*of chemical research*for years to come.*
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